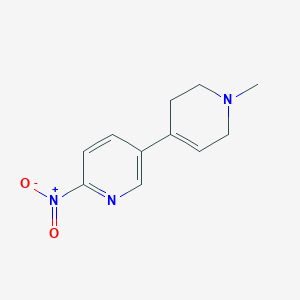
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine
概述
描述
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is a heterocyclic compound that contains both a pyridine ring and a tetrahydropyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-chloropyridine with 1-methyl-1,2,3,6-tetrahydropyridine under basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The pyridine ring can be hydrogenated to form a piperidine derivative.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using hydrogen gas and a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-aminopyridine.
Reduction: Formation of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-piperidine.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
- 5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
- 1-Methyl-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester
- 3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole
Uniqueness
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is unique due to the presence of both a nitro group and a tetrahydropyridine moiety, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound for various applications .
生物活性
5-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-2-nitropyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a nitro group and a tetrahydropyridine moiety, which are crucial for its biological activity.
Research indicates that compounds similar to this compound may interact with various neurotransmitter systems. For instance:
- Dopaminergic System : Analogous compounds have shown to affect dopamine levels in the brain. A study demonstrated that certain tetrahydropyridine derivatives can induce dopamine depletion through monoamine oxidase-mediated pathways .
- Muscarinic Receptors : Some derivatives exhibit agonistic activity at muscarinic receptors, suggesting potential therapeutic applications in neurological disorders such as Alzheimer's disease and schizophrenia .
Biological Activity
The biological activities reported for this compound include:
- Neuroprotective Effects : Compounds with similar structures have been shown to offer neuroprotection against oxidative stress and neurotoxicity.
- Antidepressant Activity : Some studies suggest that tetrahydropyridine derivatives can exert antidepressant-like effects in animal models .
Case Study 1: Dopamine Depletion
In a study exploring the effects of tetrahydropyridine analogs on dopamine levels, researchers found that certain compounds caused significant dopamine depletion comparable to known neurotoxins like MPTP. This suggests that this compound may share similar neurotoxic properties under specific conditions .
Case Study 2: Muscarinic Agonism
Another study focused on the synthesis and evaluation of muscarinic receptor agonists derived from tetrahydropyridines. One compound demonstrated selective activity for M(1), M(2), and M(4) receptors with implications for treating cognitive deficits in schizophrenia .
Comparative Biological Activity Table
属性
IUPAC Name |
5-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c1-13-6-4-9(5-7-13)10-2-3-11(12-8-10)14(15)16/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEYWLYKKLDPAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CC1)C2=CN=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














